(Tributylstannyl)methanol

Descripción general

Descripción

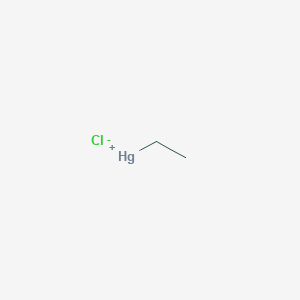

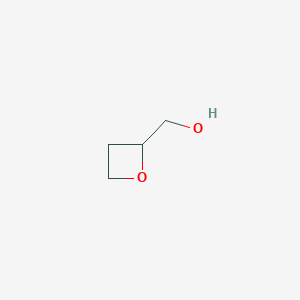

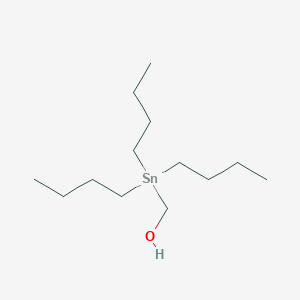

(Tributylstannyl)methanol, also known as 1-(tributylstannyl)methanol, is an organotin compound with the molecular formula C13H30OSn. It is a colorless oil that is used in various chemical reactions and industrial applications due to its unique properties. The compound is particularly notable for its role in organic synthesis and as an intermediate in the production of other organotin compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (tributylstannyl)methanol typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The reaction is carried out in dry tetrahydrofuran (THF) under an inert atmosphere (argon) to prevent oxidation. The mixture is cooled with an ice-water bath, and butyllithium is added dropwise to initiate the reaction. After the addition of tributyltin hydride and paraformaldehyde, the reaction mixture is stirred at room temperature for several hours. The resulting product is then purified through extraction and distillation .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of the reagents involved.

Análisis De Reacciones Químicas

Types of Reactions: (Tributylstannyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler organotin compounds.

Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of simpler organotin compounds.

Substitution: Formation of various substituted organotin compounds.

Aplicaciones Científicas De Investigación

(Tributylstannyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Stille and Suzuki–Miyaura cross-coupling reactions to produce enantiomerically pure products. These reactions are crucial for the synthesis of complex organic molecules.

Biology: The compound is used in the preparation of chiral alpha-oxy- [2H1]methyllithiums, which are important in stereochemistry and pharmaceutical synthesis.

Medicine: Research on methanol-to-hydrocarbon chemistry has explored its potential in the production of biofuels and sustainable energy sources.

Mecanismo De Acción

The mechanism of action of (tributylstannyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The stannyl group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the tributyltin group, which can facilitate or hinder certain reactions depending on the conditions .

Comparación Con Compuestos Similares

Tributyltin hydride: Used in similar synthetic applications but lacks the hydroxyl group.

Tributyltin chloride: Another organotin compound used in organic synthesis.

Methoxymethyltributylstannane: A derivative of (tributylstannyl)methanol used in specific synthetic applications.

Uniqueness: this compound is unique due to its combination of a stannyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other organotin compounds. Its stability and reactivity make it a versatile reagent in both laboratory and industrial settings .

Propiedades

Número CAS |

27490-33-1 |

|---|---|

Fórmula molecular |

C13H30OSn |

Peso molecular |

321.09 g/mol |

Nombre IUPAC |

tributylstannylmethanol |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |

Clave InChI |

MKBQBFPNTLPOIV-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)CO |

SMILES canónico |

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |

Pictogramas |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (tributylstannyl)methanol synthesized effectively?

A1: A two-step procedure offers a convenient and high-yielding synthesis of this compound. [] This method, as described in the paper "Tributyl[(methoxymethoxy)methyl]stannane," begins with the addition of tri-n-butylstannyllithium to paraformaldehyde. [] Subsequent methoxymethylation is then achieved through acetal exchange with dimethoxymethane, facilitated by boron trifluoride etherate and molecular sieves. [] This approach surpasses alternative methods in terms of yield and purity. []

Q2: What are the key analytical techniques used to assess the purity of this compound?

A2: Gas chromatography serves as a reliable method for analyzing the purity of this compound. [] A DB-1701 fused silica capillary column, maintained at specific temperature and pressure conditions, effectively separates the compound from potential impurities. [] The retention time of this compound under these conditions is reported as 13.1 minutes, allowing for accurate identification and quantification. []

Q3: What safety precautions should be considered when handling this compound?

A3: this compound, like all organostannanes, requires careful handling due to its potential toxicity. [] Direct contact should be avoided, and all manipulations should be conducted within a well-ventilated fume hood. [] For long-term storage, the reagent can be stored under nitrogen in a freezer, ensuring its stability and minimizing potential hazards. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.